molecular formula C27H48O B14231301 Heptacosa-18,21,24-trien-10-one CAS No. 586966-81-6

Heptacosa-18,21,24-trien-10-one

Cat. No.: B14231301
CAS No.: 586966-81-6
M. Wt: 388.7 g/mol
InChI Key: MLKYJOAUVPJTPH-UHFFFAOYSA-N
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Description

Heptacosa-18,21,24-trien-10-one is a long-chain polyunsaturated ketone with the molecular formula C₂₇H₄₆O. Its structure features three double bonds at positions 18, 21, and 24 (all in the Z-configuration) and a ketone group at position 10. This compound is a critical component of the contact sex pheromone blend produced by female Anoplophora chinensis (citrus longhorned beetle), playing a pivotal role in eliciting mating behaviors in males . The pheromone blend of A. chinensis is notably complex, comprising hydrocarbons, ketones, and bicyclic lactones, with this compound acting synergistically with other components to ensure full behavioral responses .

Properties

CAS No.

586966-81-6

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

IUPAC Name

heptacosa-18,21,24-trien-10-one

InChI

InChI=1S/C27H48O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h5,7,11-12,14-15H,3-4,6,8-10,13,16-26H2,1-2H3

InChI Key

MLKYJOAUVPJTPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptacosa-18,21,24-trien-10-one typically involves the use of long-chain hydrocarbons and specific reaction conditions to introduce the ketone and double bonds at precise locations. One common method involves the oxidation of a precursor hydrocarbon using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is also common in industrial settings to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Heptacosa-18,21,24-trien-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Heptacosa-18,21,24-trien-10-one has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential role in biological signaling and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Heptacosa-18,21,24-trien-10-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The structural nuances of Heptacosa-18,21,24-trien-10-one and related compounds significantly influence their biological activity. Below is a comparative analysis:

Compound Name Structure Double Bonds Functional Group Role in Pheromone Blends References
This compound C₂₇H₄₆O with Z-18,21,24-triene and ketone at C10 3 Ketone Key attractant in A. chinensis; synergizes with lactones and hydrocarbons for full activity .
(18Z,21Z)-Heptacosa-18,21-dien-10-one C₂₇H₄₈O with Z-18,21-diene and ketone at C10 2 Ketone Active component in A. chinensis; less potent than trienone without additional lactones .
(Z)-18-Heptacosen-10-one C₂₇H₅₂O with Z-18-monoene and ketone at C10 1 Ketone Found in A. chinensis; partial activity alone but requires blending for efficacy .
Heptacosan-12-one C₂₇H₅₄O with saturated chain and ketone at C12 0 Ketone Inhibitory effect on A. chinensis males; highlights positional sensitivity of ketones .
(Z)-9-Heptacosene C₂₇H₅₄ with Z-9-monoene (hydrocarbon) 1 None Major pheromone component in A. glabripennis; lacks ketone but functions as a blend .

Inhibitory Compounds

Heptacosan-12-one, a saturated ketone, suppresses male responses in A. chinensis, demonstrating that minor structural changes (e.g., ketone position, saturation) can drastically alter bioactivity .

Research Findings and Implications

  • Blend Complexity : The A. chinensis pheromone system is the most intricate insect pheromone blend identified, comprising 15 components (8 hydrocarbons, 4 ketones, 3 lactones). This compound is indispensable but insufficient alone .
  • Synthetic Replication : Efforts to synthesize this compound and analogs face challenges due to stereochemical complexity, though circular dichroism studies have aided in confirming configurations .
  • Ecological Significance: The trienone’s specificity reduces cross-species interference, a critical trait for pest management strategies targeting A. chinensis without affecting non-target species .

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